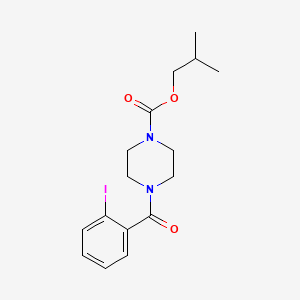

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate

Description

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 2-iodobenzoyl substituent at the N4 position of the piperazine ring and an isobutyl ester group at the N1 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and binding affinity to biological targets. The iodine atom in the 2-iodobenzoyl group introduces steric bulk and electron-withdrawing effects, which may influence the compound’s reactivity, stability, and interactions with enzymes or receptors .

Properties

Molecular Formula |

C16H21IN2O3 |

|---|---|

Molecular Weight |

416.25 g/mol |

IUPAC Name |

2-methylpropyl 4-(2-iodobenzoyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H21IN2O3/c1-12(2)11-22-16(21)19-9-7-18(8-10-19)15(20)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |

InChI Key |

STZMDAHSUWESDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-iodobenzoyl chloride in the presence of a base, followed by esterification with isobutyl alcohol. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and amines.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The carboxylate group can form hydrogen bonds, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate and similar compounds:

Key Observations:

Substituent Effects: The 2-iodobenzoyl group in the target compound provides distinct steric and electronic properties compared to smaller substituents (e.g., bromophenyl or indole). Iodine’s polarizability may enhance halogen bonding interactions, which are critical in protein-ligand recognition .

Ester Group Influence :

- Isobutyl esters (e.g., target compound) are more lipophilic than ethyl or tert-butyl esters, which may affect membrane permeability and metabolic stability. For example, tert-butyl esters are often used as protecting groups due to their hydrolytic stability .

Biological Activity: Piperazine derivatives with aromatic acyl groups (e.g., indole-2-carbonyl) have demonstrated activity in central nervous system (CNS) targets, as seen in Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate . Diamino-substituted derivatives (e.g., tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate) are versatile intermediates for synthesizing kinase inhibitors or antimicrobial agents .

Stability and Degradation Profiles

Stability studies of tert-butyl piperazine derivatives (e.g., compounds 1a and 1b in ) reveal susceptibility to degradation in acidic environments like simulated gastric fluid, likely due to ester hydrolysis . However, the isobutyl ester in the target compound may confer improved resistance to hydrolysis compared to tert-butyl esters, as branched alkyl groups often slow enzymatic or acidic cleavage .

Biological Activity

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperazine core substituted with an isobutyl group and a 2-iodobenzoyl moiety. The presence of the iodine atom may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets, such as enzymes or receptors. The iodinated benzoyl group may facilitate binding to these targets, leading to alterations in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzyme activity, which can affect metabolic pathways.

- Receptor Modulation : It may act as a modulator of receptor functions, influencing signaling pathways associated with various diseases.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant biological activities in vitro. For instance, studies on related piperazine derivatives have demonstrated their ability to suppress NF-kB translocation and inhibit cancer cell viability.

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| 3a | 9.17 | NF-kB | Inhibits MCF-7 viability |

| 5b | 6.29 | NF-kB | Inhibits MCF-7 viability |

Case Studies

- Chagas Disease Model : A related compound was tested in a mouse model for Chagas disease, showing reduced parasite burden when dosed at 50 mg/kg. This suggests potential for this compound in treating parasitic infections.

- Cancer Studies : Compounds with similar piperazine structures have been evaluated for their anti-cancer properties. For example, derivatives were found to inhibit proliferation in hepatocellular carcinoma cell lines in a dose-dependent manner.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that modifications in the piperazine ring can significantly affect metabolic stability and bioavailability.

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | TBD |

| Bioavailability | TBD |

| Metabolic Stability | High/Low (varies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.